Coformycin

Adenosine Deaminase Enzyme Inhibition Transition-State Analogue

Select Coformycin (CAS 11033-22-0) for reversible ADA modulation studies. Unlike pentostatin (Ki = 2.5 pM), coformycin's sub-nanomolar affinity (Ki ≈ 0.25 nM) supports inhibitor washout. Its (R)-stereochemistry at C-8 ensures tight-binding potency, while the ribofuranosyl conformation (C2'-endo) provides a distinct SAR template. Essential for adenosine deaminase (ADA)-dependent pathway dissection.

Molecular Formula C11H16N4O5
Molecular Weight 284.27 g/mol
CAS No. 11033-22-0
Cat. No. B1669288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCoformycin
CAS11033-22-0
SynonymsCoformycin;  NSC 277817
Molecular FormulaC11H16N4O5
Molecular Weight284.27 g/mol
Structural Identifiers
SMILESC1C(C2=C(NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O)O
InChIInChI=1S/C11H16N4O5/c16-2-6-8(18)9(19)11(20-6)15-4-14-7-5(17)1-12-3-13-10(7)15/h3-6,8-9,11,16-19H,1-2H2,(H,12,13)/t5-,6-,8-,9-,11-/m1/s1
InChIKeyYOOVTUPUBVHMPG-LODYRLCVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Coformycin (CAS 11033-22-0): A Ribonucleoside Adenosine Deaminase Inhibitor for Research Use


Coformycin (CAS 11033-22-0) is a ribonucleoside antibiotic isolated from Nocardia interforma and Streptomyces kaniharaensis that functions as a transition-state analogue inhibitor of adenosine deaminase (ADA) [1]. It is classified within the ring-expanded ("fat") nucleoside (REN) family and has been proposed as an antineoplastic synergist and immunosuppressant [2]. The compound mimics the tetrahedral geometry of the ADA transition state, enabling picomolar-range binding affinity [3].

Why Coformycin (CAS 11033-22-0) Cannot Be Replaced by Generic ADA Inhibitors or Closely Related Analogs


Coformycin and its closest analogs exhibit pronounced differences in both enzyme inhibition kinetics and molecular conformation that preclude interchangeable use. While coformycin and pentostatin (2′-deoxycoformycin) share a 5:7-fused imidazodiazepine core and both function as ADA transition-state inhibitors [1], they differ fundamentally at the sugar moiety (ribofuranosyl vs. 2′-deoxyribofuranosyl), resulting in distinct conformational preferences and differing profiles in biological assays [2]. Moreover, stereochemical configuration at the C-8 position is critical: the (R)-isomer demonstrates tight-binding inhibition, whereas the (S)-isomer behaves as a weak competitive inhibitor with approximately 10⁷-fold lower affinity, underscoring that even minor structural perturbations dramatically alter pharmacological properties [3].

Coformycin (CAS 11033-22-0): Quantified Comparative Evidence for Research Selection


Enzyme Inhibition Potency: Coformycin vs. Pentostatin (2′-Deoxycoformycin) vs. EHNA

Coformycin is among the most potent known ADA inhibitors, with reported Ki values in the sub-nanomolar range. A direct comparison across ADA inhibitors shows coformycin (Ki = 0.25 nM) is one order of magnitude less potent than pentostatin (Ki = 2.5 pM = 0.0025 nM) but approximately 2000-fold more potent than the synthetic inhibitor EHNA (Ki = 500 nM) [1]. Coformycin and pentostatin both function as transition-state analogue inhibitors, whereas EHNA is a reversible inhibitor with substantially weaker affinity [2].

Adenosine Deaminase Enzyme Inhibition Transition-State Analogue

Stereochemical Specificity: (R)-Coformycin vs. (S)-Coformycin ADA Inhibition

The stereochemistry at C-8 of the diazepine ring is a critical determinant of ADA inhibitory potency. (R)-Coformycin acts as a tight-binding inhibitor with sub-nanomolar affinity, whereas (S)-coformycin exhibits only weak competitive inhibition with a Ki in the micromolar range [1]. This stereochemical discrimination produces a differential of at least 10⁷-fold in enzyme binding affinity [1]. Experimental work with the corresponding deoxycoformycin isomers quantifies this difference: (R)-deoxycoformycin binds with Ki = 2.5 pM, while (S)-deoxycoformycin shows Ki = 33 μM [2].

Stereochemistry Structure-Activity Relationship Enzyme Binding

Molecular Conformation: Sugar Pucker Differences Between Coformycin and Pentostatin

X-ray crystallographic and NMR studies reveal a fundamental conformational difference between coformycin and pentostatin at the sugar moiety. Coformycin adopts a C2′-endo sugar pucker conformation, whereas pentostatin (2′-deoxycoformycin) adopts a C3′-endo conformation [1]. This structural divergence arises from the presence (coformycin) or absence (pentostatin) of the 2′-hydroxyl group and may influence hydrogen-bonding networks with ADA and interactions with other biomolecules [1].

X-ray Crystallography NMR Spectroscopy Molecular Conformation

In Vivo Tissue ADA Inhibition: Coformycin Demonstrates Multi-Organ Enzyme Suppression

Coformycin administered intraperitoneally at 0.2 mg/kg daily in mice produces broad-spectrum inhibition of adenosine deaminase activity across multiple tissues including brain, heart, kidney, and liver [1]. This multi-organ ADA suppression profile contrasts with the more clinically restricted use of pentostatin, which has been developed primarily for hematologic malignancies due to its pronounced lymphocytotoxicity [2]. Coformycin itself has not advanced clinically due to high toxicity concerns, but its broad tissue distribution profile makes it valuable for preclinical mechanistic studies [3].

In Vivo Pharmacology Tissue Distribution ADA Inhibition

Validated Research Applications of Coformycin (CAS 11033-22-0) Based on Comparative Evidence


Preclinical ADA Inhibition Studies Requiring Moderate Potency Without Extreme Picomolar Binding

Coformycin provides sub-nanomolar ADA inhibition (Ki ≈ 0.25 nM) without the extreme picomolar binding of pentostatin (Ki = 2.5 pM), which may cause irreversible or slowly reversible enzyme inactivation that complicates experimental washout and kinetic analyses [1]. Researchers investigating reversible ADA modulation or requiring inhibitor removal during time-course experiments may find coformycin more experimentally tractable [1].

Structure-Activity Relationship (SAR) Studies of ADA Transition-State Analogues

Coformycin serves as the ribonucleoside parent scaffold for SAR exploration, with its C2′-endo sugar pucker and 2′-hydroxyl group providing a distinct conformational template compared to pentostatin (C3′-endo, 2′-deoxy) [2]. Derivatives including 5′-methylthio-coformycin and N3-substituted aglycon analogues have been synthesized to probe binding determinants for ADA isoform specificity and AMP deaminase inhibition [3].

Antibiotic Synergism and Combination Chemotherapy Research

Coformycin is documented as an antibiotic synergist that potentiates the effects of other antitumor and antiviral compounds by inhibiting ADA-mediated metabolic degradation [4]. This synergistic property is shared with pentostatin but coformycin may offer distinct combination profiles with adenosine-derived agents such as cordycepin and ara-A, where the differential ADA binding kinetics could alter the pharmacodynamic interaction [5].

Immunosuppression and Purine Metabolism Mechanistic Studies

Coformycin is proposed as an immunosuppressant and has been used to investigate purine metabolism in lymphoid cells [6]. In vitro studies demonstrate that coformycin at 1 × 10⁻⁶ M does not affect baseline T- or B-cell function but inhibits proliferative responses to mitogens at higher concentrations, providing a tool to dissect ADA-dependent versus ADA-independent lymphocyte activation pathways [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Coformycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.